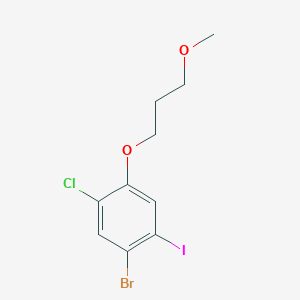![molecular formula C26H18F6N2O3 B13981361 4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)
4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) is a complex organic compound with the molecular formula C20H14F6N2O2. It is known for its unique structure, which includes two trifluoromethyl groups and two phenoxy groups connected by an oxygen bridge. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method starts with the reaction of 1-chloro-4-nitro-2-(trifluoromethyl)benzene with a phenol derivative under basic conditions to form an intermediate. This intermediate is then reduced to form the desired tetraamine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Like potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in nucleophilic aromatic substitution reactions, while the phenoxy groups provide stability and facilitate interactions with other molecules . These interactions can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-methyl)aniline .
- 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-chloro)aniline .
Uniqueness
What sets 4,4’-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline) apart is the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds .
Propiedades
Fórmula molecular |
C26H18F6N2O3 |
|---|---|
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C26H18F6N2O3/c27-25(28,29)21-13-15(33)1-11-23(21)36-19-7-3-17(4-8-19)35-18-5-9-20(10-6-18)37-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2 |
Clave InChI |
NIZHCIQUBTXIGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)

![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)




![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)

